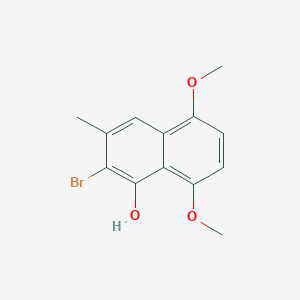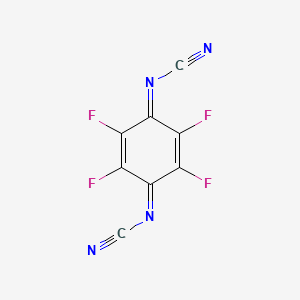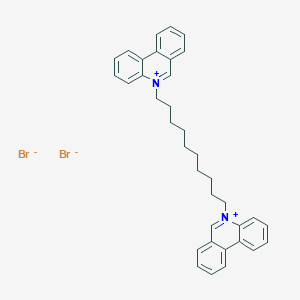
3-(Diphenylphosphanyl)-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylphosphanyl)-N,N-dimethylpropanamide is an organophosphorus compound characterized by the presence of a phosphine group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphanyl)-N,N-dimethylpropanamide typically involves the reaction of diphenylphosphine with a suitable amide precursor. One common method involves the use of lithium diphenylphosphide, which is prepared by the reduction of triphenylphosphine with lithium. The lithium diphenylphosphide is then reacted with an appropriate amide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diphenylphosphanyl)-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: The major product is typically a phosphine oxide.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Applications De Recherche Scientifique
3-(Diphenylphosphanyl)-N,N-dimethylpropanamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Diphenylphosphanyl)-N,N-dimethylpropanamide largely depends on its role as a ligand in coordination chemistry. The phosphine group can coordinate to metal centers, influencing the electronic and steric properties of the metal complex. This coordination can enhance the reactivity of the metal center, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(diphenylphosphino)propane: This compound is also a diphosphine ligand but has a different backbone structure.
Diphenylphosphine: A simpler compound with a single phosphine group, used as a precursor in the synthesis of more complex phosphine ligands.
Uniqueness
3-(Diphenylphosphanyl)-N,N-dimethylpropanamide is unique due to its specific structural features, which allow it to act as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various metal centers makes it valuable in catalytic applications.
Propriétés
Numéro CAS |
95713-62-5 |
|---|---|
Formule moléculaire |
C17H20NOP |
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
3-diphenylphosphanyl-N,N-dimethylpropanamide |
InChI |
InChI=1S/C17H20NOP/c1-18(2)17(19)13-14-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
RIIOUVIHNMXECB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)




![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)


![1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}](/img/structure/B14337097.png)
![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)
![Methyl 3-[(trimethylsilyl)amino]but-2-enoate](/img/structure/B14337112.png)
